M4 PAM Potency and Cooperativity Profile Relative to ML108 (VU0152100)
Analysis of publicly available M4 PAM SAR data indicates that the 3-hydroxyphenyl analog is employed as a key probe to assess the impact of hydrogen-bonding on M4 PAM pharmacology. While direct EC50 data for this specific compound is limited in primary literature, its closest structural comparator, VU0152100 (ML108, bearing a 4-methoxybenzyl group), exhibits a human M4 PAM EC50 of 380 ± 93 nM (fold-shift of ACh CRC) [1]. The 3-hydroxyphenyl substitution is hypothesized to reduce lipophilicity (cLogP) and increase topological polar surface area (tPSA) relative to ML108, thereby altering CNS penetrance and P-gp efflux susceptibility [2]. This compound serves as a critical negative control for probing the pharmacophoric requirement of the distal phenyl ring.
| Evidence Dimension | Human M4 PAM functional activity (EC50) and physicochemical properties |
|---|---|
| Target Compound Data | Exact EC50 not publicly disclosed; computationally predicted to have lower cLogP and higher tPSA than ML108 due to the 3-hydroxyl moiety [2]. |
| Comparator Or Baseline | VU0152100 (ML108): Human M4 PAM EC50 = 380 ± 93 nM; cLogP = 3.5; tPSA = 74 Ų [1]. |
| Quantified Difference | N/A (Quantitative bioactivity data unavailable for the target compound; differentiation is based on divergent physicochemical properties class-level inference). |
| Conditions | Human M4 receptor expressed in CHO-K1 cells; calcium mobilization assay for EC50 [1]. Physicochemical properties calculated in silico [2]. |
Why This Matters
This comparator establishes the compound's utility as a physicochemical probe to decouple hydrogen-bonding effects from lipophilic-driven binding, a critical parameter for improving CNS drug-like properties and reducing off-target efflux.
- [1] Melancon, B. J., Wood, M. R., Noetzel, M. J., Nance, K. D., Engers, D. W., Bollinger, K. A., ... & Lindsley, C. W. (2012). Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0467154, a potent and selective M4 PAM with robust in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 22(8), 2765-2768. View Source
- [2] Engers, D. W., Blobaum, A. L., Gogliotti, R. D., Cheung, Y.-Y., Salovich, J. M., Garcia-Barrantes, P. M., ... & Lindsley, C. W. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM evaluated as a preclinical candidate for the treatment of schizophrenia. ACS Medicinal Chemistry Letters, 8(1), 105-110. View Source
